molecular formula C7H14N2O4S B6257436 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid CAS No. 1342655-63-3

1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6257436
CAS No.: 1342655-63-3
M. Wt: 222.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H14N2O4S . It has a molecular weight of 222.26 . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which could potentially include this compound, has been achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O4S/c1-8(2)14(12,13)9-4-3-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 222.26 . The storage temperature is room temperature .

Safety and Hazards

The safety information for 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dimethylsulfamoyl)pyrrolidine-3-carboxylic acid involves the reaction of pyrrolidine-3-carboxylic acid with dimethylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "Pyrrolidine-3-carboxylic acid", "Dimethylsulfamide", "Coupling agent (e.g. DCC or DIC)", "Solvent (e.g. dichloromethane or dimethylformamide)", "Base (e.g. triethylamine or N-methylmorpholine)" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-3-carboxylic acid and dimethylsulfamide in a suitable solvent.", "Step 2: Add a coupling agent (e.g. DCC or DIC) and a base (e.g. triethylamine or N-methylmorpholine) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete.", "Step 4: Remove the coupling agent and any byproducts by filtration or extraction.", "Step 5: Hydrolyze the resulting intermediate by adding a strong acid (e.g. hydrochloric acid) to the reaction mixture.", "Step 6: Extract the product with a suitable solvent and purify by recrystallization or chromatography." ] }

CAS No.

1342655-63-3

Molecular Formula

C7H14N2O4S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.